4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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Overview
Description
The compound “4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid” is a chemical substance with the molecular formula C20H20N2O4 . It is also known by its IUPAC name, which is the same as the given name .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
. This notation provides a text representation of the compound’s structure, indicating the arrangement of atoms and bonds . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 352.39 g/mol . It should be stored at 4°C and protected from light .Scientific Research Applications
Molecular Structure and Crystal Engineering
The compound's molecular structure and crystalline properties have been extensively studied. Jin Shen et al. (2012) detailed the molecular structure of a related compound, highlighting its planar groups and specific molecular conformations. Similarly, studies by K. E. Wells et al. (2012) and Deogratias Ntirampebura et al. (2008) on piperazine derivatives outlined the crystal assembly and supramolecular organization, emphasizing the importance of hydrogen bonding and arene interactions in crystal engineering. These insights are crucial for understanding the compound's physical characteristics and potential applications in material sciences and pharmaceuticals (Shen et al., 2012, Wells et al., 2012, Ntirampebura et al., 2008).
Synthesis and Modification
The compound's versatility in synthesis and modification processes has been demonstrated. Patel et al. (2011) and Jian-yong Li et al. (2004) outlined the synthesis and modification of related piperazine derivatives, providing insights into the compound's reactivity and potential for creating a wide array of derivatives with various biological activities. These findings suggest possible avenues for the compound's use in developing new pharmaceuticals or materials (Patel et al., 2011, Li et al., 2004).
Biological Activity and Applications
The compound's derivatives have shown significant biological activity, making them relevant for medicinal chemistry and drug development. Research by Guruswamy et al. (2016) and Seda Fandaklı et al. (2012) reported the antimicrobial and antimicrobial activity evaluation of novel derivatives, indicating the compound's potential as a precursor for developing new therapeutic agents (Guruswamy et al., 2016, Fandaklı et al., 2012).
Biochemical Studies and Molecular Interactions
Studies on the compound's biochemical interactions and molecular dynamics have been conducted. Lang et al. (1999) and Arif Mermer et al. (2018) investigated the compound's biochemical properties, including receptor antagonism and enzyme inhibition, indicating its potential in pharmacological research and its role in biochemical pathways (Lang et al., 1999, Mermer et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of 4-Fmoc-piperazine-2-carboxylic acid is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .
Mode of Action
The compound, also known as Fmoc carbamate, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the chemical peptide synthesis pathway . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of 4-Fmoc-piperazine-2-carboxylic acid is the successful synthesis of peptides with protected amine groups . This protection is crucial for the formation of peptide bonds without unwanted side reactions .
Action Environment
The compound is sensitive to the presence of bases, which can remove the Fmoc group . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound should be stored at -20° C to maintain its stability .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400379 |
Source
|
Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-90-0 |
Source
|
Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fmoc-piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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